Welcome to the BenchChem Online Store!
molecular formula C13H16BrNO B8459593 5-Bromo-2-isocyanato-1,3-di(propan-2-yl)benzene CAS No. 57481-60-4

5-Bromo-2-isocyanato-1,3-di(propan-2-yl)benzene

Cat. No. B8459593
M. Wt: 282.18 g/mol
InChI Key: MJTPVXZNGZLGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04112065

Procedure details

0.5 g of anhydrous iron-III chloride is added to 203 g of 2,6-diisopropyl-phenyl isocyanate and 162 g of bromine are added dropwise at 20° C. The mixture is then slowly warmed to 120° C until the evolution of gas has ceased. 3.0 g of anhydrous sodium sulfate are then added and the mixture is fractionated in vacuo.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step Two
Quantity
162 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[N:13]=[C:14]=[O:15])([CH3:3])[CH3:2].[Br:16]Br.S([O-])([O-])(=O)=O.[Na+].[Na+]>[Fe]>[CH:1]([C:4]1[CH:9]=[C:8]([Br:16])[CH:7]=[C:6]([CH:10]([CH3:11])[CH3:12])[C:5]=1[N:13]=[C:14]=[O:15])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
203 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)N=C=O
Name
Quantity
162 g
Type
reactant
Smiles
BrBr
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 20° C

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=C(C(=CC(=C1)Br)C(C)C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.